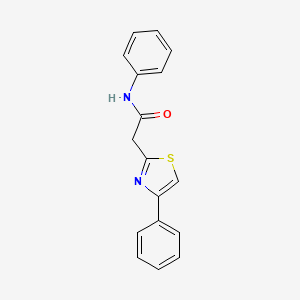
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Similarly, thiazole derivatives have also been found in antiretroviral drugs .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Both indole and thiazole derivatives have been associated with anticancer activity . This suggests that “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could potentially be used in cancer treatment.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in combating microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of tuberculosis.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in combating oxidative stress.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . This suggests potential applications of “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” in the treatment of malaria.
Zukünftige Richtungen
The future directions for “N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications. Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . Therefore, future research could focus on synthesizing derivatives that combine thiazole and other groups with known antibacterial activity .
Wirkmechanismus
Target of Action
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative. Thiazoles are known to exhibit a wide range of biological activities and are found in many potent biologically active compounds Thiazole derivatives have been reported to interact with various targets such as cox-1 and cox-2 enzymes .
Mode of Action
Thiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, thiazole derivatives can potentially reduce inflammation.
Biochemical Pathways
Given its potential cox-1 and cox-2 inhibitory activity , it can be inferred that it may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation.
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . This suggests that N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide may also have potential anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-17-19-15(12-21-17)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHQKZCSFBZYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)
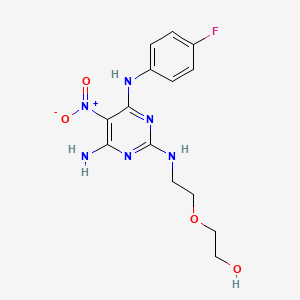
![2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride](/img/structure/B2444288.png)
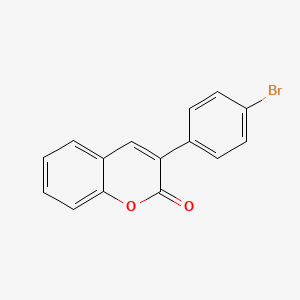
![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)
![4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2444292.png)
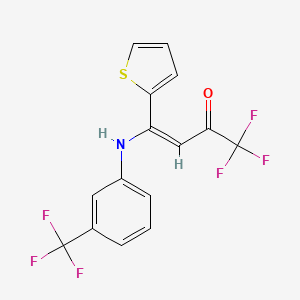
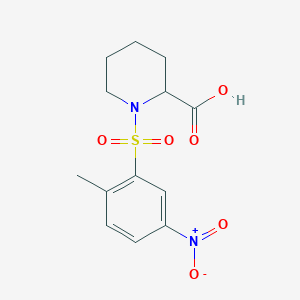
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)
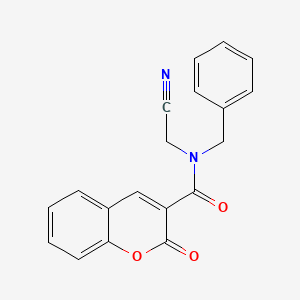
![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)
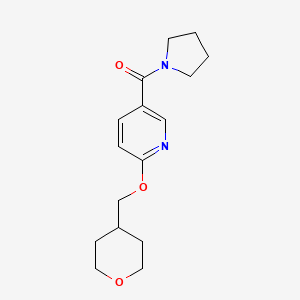
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)